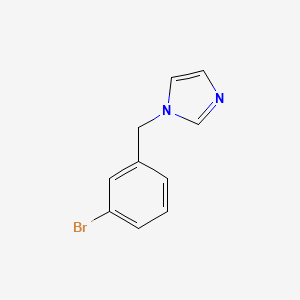

1-(3-Bromobenzyl)-1H-imidazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-[(3-bromophenyl)methyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-10-3-1-2-9(6-10)7-13-5-4-12-8-13/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYZLOIBJCHCTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436926 | |

| Record name | 1-(3-Bromobenzyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72459-47-3 | |

| Record name | 1-(3-Bromobenzyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton (¹H) NMR spectroscopy confirms the presence and environment of hydrogen atoms in a molecule. The spectrum of 1-(3-Bromobenzyl)-1H-imidazole is expected to show distinct signals corresponding to the protons on the imidazole (B134444) ring, the benzylic methylene (B1212753) bridge, and the 3-substituted benzene (B151609) ring.

The imidazole ring protons typically appear as singlets or narrow multiplets. The proton at the C2 position (H-2) is the most deshielded due to the adjacent nitrogen atoms, expected to resonate as a singlet. The H-4 and H-5 protons also produce distinct signals, often as small doublets or triplets due to mutual coupling chemicalbook.com. For N-substituted imidazoles, these signals are typically found in the range of δ 7.0-7.8 ppm jocpr.com.

The benzylic methylene (-CH₂-) protons are chemically equivalent and are expected to produce a sharp singlet, typically observed around δ 5.1-5.3 ppm. This characteristic downfield shift is due to the deshielding effects of the adjacent nitrogen atom of the imidazole ring and the aromatic benzyl (B1604629) ring jocpr.comsemanticscholar.org.

The protons of the 3-bromobenzyl group exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. Four distinct signals are expected in the aromatic region (δ 7.0-7.6 ppm). The proton at the C2' position, situated between the bromo and benzyl-imidazole substituents, would likely appear as a singlet or a narrow triplet. The remaining three aromatic protons would show appropriate doublet and triplet splitting patterns based on their coupling with adjacent protons asianpubs.org.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2 (Imidazole) | ~7.7 - 7.9 | s |

| H-4 (Imidazole) | ~7.1 - 7.2 | t |

| H-5 (Imidazole) | ~7.0 - 7.1 | t |

| -CH₂- (Benzylic) | ~5.1 - 5.3 | s |

| H-2' (Aromatic) | ~7.4 - 7.5 | t |

| H-4' (Aromatic) | ~7.2 - 7.3 | d |

| H-5' (Aromatic) | ~7.1 - 7.2 | t |

| H-6' (Aromatic) | ~7.3 - 7.4 | d |

| Note: This table represents predicted values based on analogous structures; s = singlet, d = doublet, t = triplet. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Assignment

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. For this compound, ten distinct signals are anticipated, corresponding to each unique carbon atom.

The carbon atoms of the imidazole ring are expected between δ 115 and 140 ppm. The C2 carbon is the most downfield-shifted (~δ 135-138 ppm) due to the two adjacent nitrogen atoms, while C4 and C5 appear more upfield (~δ 121-129 ppm) jocpr.com. The benzylic methylene carbon signal is typically found around δ 45-55 ppm jocpr.comimp.kiev.ua.

The six carbons of the 3-bromobenzyl ring will have distinct chemical shifts. The carbon atom directly bonded to the bromine (C3') is significantly influenced by the halogen's electronegativity and is expected around δ 122 ppm. The quaternary carbon (C1') to which the methylene group is attached would appear near δ 138-140 ppm. The remaining aromatic carbons appear in the typical range of δ 125-132 ppm semanticscholar.orgniscpr.res.in.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Imidazole) | ~137 |

| C-4 (Imidazole) | ~129 |

| C-5 (Imidazole) | ~121 |

| -CH₂- (Benzylic) | ~52 |

| C-1' (Aromatic) | ~139 |

| C-2' (Aromatic) | ~129 |

| C-3' (Aromatic, C-Br) | ~122 |

| C-4' (Aromatic) | ~131 |

| C-5' (Aromatic) | ~127 |

| C-6' (Aromatic) | ~130 |

| Note: This table represents predicted values based on analogous structures. |

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships (e.g., COSY, HSQC, HMBC)

While specific 2D NMR data for this compound are not readily found in the surveyed literature, their application is standard for confirming structural assignments.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this molecule, key COSY correlations would be observed between the adjacent aromatic protons on the benzyl ring (e.g., H-4' with H-5', H-5' with H-6') and between the H-4 and H-5 protons of the imidazole ring. This helps to confirm the substitution pattern of the aromatic ring researchgate.netemerypharma.com.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). It is invaluable for assigning carbon signals based on their known proton assignments. For instance, the proton signal at ~5.2 ppm would show a cross-peak to the benzylic carbon signal, and each aromatic and imidazole proton signal would correlate to its corresponding carbon signal jocpr.comemerypharma.com.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range (typically 2-3 bonds) ¹H-¹³C correlations, which is crucial for establishing the connectivity between different molecular fragments. Key HMBC correlations for this compound would include:

Correlations from the benzylic (-CH₂-) protons to the imidazole carbons C2 and C5.

Correlations from the benzylic (-CH₂-) protons to the aromatic carbons C1', C2', and C6'.

Correlations from the imidazole H-2 proton to carbons C4 and C5. These correlations would definitively confirm the N-alkylation site on the imidazole ring and the connection between the benzyl and imidazole moieties researchgate.netemerypharma.comresearchgate.net.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" and are used to identify the presence of specific functional groups and bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The spectrum of this compound is expected to show characteristic bands for its constituent parts. The absence of a broad N-H stretching band around 3100-3400 cm⁻¹ confirms the N-substitution on the imidazole ring imp.kiev.uarsc.org.

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

| 3150-3050 | Aromatic C-H stretch | Medium-Weak | asianpubs.org |

| ~2950 | Aliphatic C-H stretch (-CH₂-) | Weak | niscpr.res.in |

| ~1605, ~1575 | Aromatic C=C ring stretching | Medium | semanticscholar.orgasianpubs.org |

| ~1510, ~1470 | Imidazole C=N and C=C stretching | Strong-Medium | semanticscholar.orgniscpr.res.in |

| ~1250 | C-N stretching | Medium | semanticscholar.org |

| 780-740 | C-H out-of-plane bending (1,3-disubstituted ring) | Strong | niscpr.res.in |

| 680-515 | C-Br stretching | Medium-Strong | - |

| Note: This table represents expected vibrational frequencies based on data from analogous compounds. |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic laser light, and the selection rules differ from those of IR absorption. upmc.fr. Generally, symmetric vibrations and bonds involving non-polar groups give rise to strong Raman signals, whereas asymmetric vibrations and polar functional groups are often weak.

For this compound, strong Raman bands are expected for the symmetric breathing modes of the benzene and imidazole rings. The aromatic C-H stretching vibrations are also typically strong. In contrast, the C-N stretching vibration may be weaker in the Raman spectrum compared to its IR absorption researchgate.netresearchgate.net. The C-Br stretch should also be visible in the low-frequency region. Comparing FT-IR and FT-Raman spectra helps to provide a more complete vibrational assignment niscpr.res.in.

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

| 3150-3050 | Aromatic C-H stretch | Strong | niscpr.res.in |

| ~1605 | Aromatic ring breathing mode | Strong | researchgate.netresearchgate.net |

| ~1575 | Aromatic C=C stretching | Medium | niscpr.res.in |

| ~1470 | C-N asymmetric stretching | Weak | niscpr.res.in |

| ~1330 | Imidazole ring stretching | Medium | researchgate.netresearchgate.net |

| ~1000 | Benzene ring trigonal breathing | Strong | researchgate.netresearchgate.net |

| Note: This table represents expected vibrational frequencies based on data from analogous compounds. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, with a molecular formula of C₁₀H₉BrN₂, the expected molecular ion peak would correspond to its molecular weight.

A detailed analysis of its electron ionization (EI) mass spectrum would typically involve the identification of key fragments. It is anticipated that the fragmentation would involve the cleavage of the bond between the benzyl group and the imidazole ring, leading to the formation of a bromobenzyl cation (m/z 169/171, due to the isotopic distribution of bromine) and an imidazolyl radical, or a benzyl radical and an imidazolyl cation. Further fragmentation of the bromobenzyl fragment could involve the loss of a bromine atom or HBr. However, without access to the actual mass spectrum of this compound, a definitive fragmentation pathway cannot be described.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

A successful crystallographic study of this compound would yield a set of crystallographic parameters, which would be presented in a data table.

Table 1. Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

This table is for illustrative purposes only, as specific data for this compound is not available.

Hirshfeld Surface Analysis for Quantifying Interatomic Contacts

For this compound, this analysis would allow for the quantification of contacts such as H···H, C···H/H···C, Br···H/H···Br, and N···H/H···N.

Table 2. Hypothetical Hirshfeld Surface Analysis Data for this compound

| Contact Type | Contribution (%) |

|---|---|

| H···H | Data not available |

| C···H/H···C | Data not available |

| Br···H/H···Br | Data not available |

| N···H/H···N | Data not available |

This table is for illustrative purposes only, as specific data for this compound is not available.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for analyzing molecules like 1-(3-Bromobenzyl)-1H-imidazole. researchgate.net DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to determine optimized geometry, electronic properties, and spectroscopic features. researchgate.netresearchgate.net

The first step in a computational study is to find the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This involves calculating key parameters such as bond lengths, bond angles, and dihedral angles. nih.gov For imidazole (B134444) derivatives, DFT studies have been used to determine these parameters with high accuracy.

Illustrative Data Table 1: Predicted Geometric Parameters for this compound (Based on Analogous Compounds) This table presents typical bond length and angle values as observed in DFT studies of similar imidazole derivatives. nih.gov

| Parameter | Bond/Angle | Predicted Value (Å/°) |

| Bond Length | C-N (imidazole ring) | 1.37 - 1.42 Å |

| Bond Length | C-C (imidazole ring) | 1.35 - 1.46 Å |

| Bond Length | C-Br (phenyl ring) | ~1.90 Å |

| Bond Length | N-CH₂ (bridge) | ~1.47 Å |

| Bond Length | CH₂-C (bridge) | ~1.51 Å |

| Bond Angle | C-N-C (imidazole ring) | 104 - 110° |

| Dihedral Angle | Imidazole Ring - Phenyl Ring | 50 - 80° |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. ajchem-a.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. biointerfaceresearch.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring and potentially the bromine atom, while the LUMO is likely distributed over the π-system of the bromophenyl ring. The presence of the electron-withdrawing bromine atom can lower the HOMO energy. The HOMO-LUMO energy gap for similar imidazole derivatives has been calculated to be in the range of 3.0 to 5.6 eV, suggesting good stability. researchgate.netbiointerfaceresearch.com

Illustrative Data Table 2: Predicted FMO Properties for this compound (Based on Analogous Compounds) This table shows representative FMO energy values and related chemical descriptors calculated via DFT. researchgate.netbiointerfaceresearch.com

| Property | Symbol | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.9 to -6.8 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 to -3.0 eV |

| HOMO-LUMO Energy Gap | ΔE | 3.0 - 5.6 eV |

| Chemical Potential | µ | ~ -3.5 eV |

| Chemical Hardness | η | ~ 2.3 eV |

Natural Bond Orbital (NBO) analysis provides insight into the interactions between orbitals, revealing the underlying reasons for molecular stability. researchgate.net It examines charge transfer and hyperconjugative interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their significance. bohrium.com

In this compound, significant stabilization is expected from the delocalization of electron density. Key interactions would include those from the lone pair orbitals of the nitrogen atoms (LP(N)) to the antibonding π* orbitals of the aromatic rings (π*(C-C)). These intramolecular charge transfers are crucial for the stability of the conjugated system. researchgate.netnih.gov The analysis also helps in understanding the nature of the C-Br bond and the electronic contributions of the benzyl (B1604629) bridge.

Illustrative Data Table 3: Predicted NBO Interactions for this compound (Based on Analogous Compounds) This table lists significant donor-acceptor interactions and their stabilization energies (E(2)) as seen in similar molecules. researchgate.netbohrium.com

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| π(C-C) imidazole | π(C-C) imidazole | 15 - 25 |

| π(C-C) phenyl | π(C-C) phenyl | 20 - 30 |

| LP(N) imidazole | π(C-C) phenyl | 2 - 5 |

| LP(Br) | σ(C-C) phenyl | 1 - 3 |

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.net It helps in identifying the regions that are rich or poor in electrons, which correspond to sites for nucleophilic and electrophilic attacks, respectively. researchgate.net In an MESP map, electron-rich areas (negative potential) are typically colored red, while electron-deficient areas (positive potential) are colored blue.

For this compound, the MESP map is expected to show the most negative potential localized around the two nitrogen atoms of the imidazole ring, particularly the sp²-hybridized nitrogen not attached to the benzyl group. This region is the primary site for electrophilic attack and hydrogen bonding. The hydrogen atoms of the imidazole and phenyl rings, along with the methylene (B1212753) bridge, would exhibit positive potential. The bromine atom, due to its electronegativity and lone pairs, would create a region of negative potential, although this is often surrounded by a region of positive potential (a "σ-hole"), which can be important for certain intermolecular interactions.

Prediction of Non-linear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge separation can exhibit non-linear optical (NLO) properties, which are of great interest for applications in optoelectronics and photonics. mdpi.com The key parameter for molecular NLO activity is the first hyperpolarizability (β₀). DFT calculations are frequently used to predict these properties. researchgate.net

Imidazole derivatives featuring donor-acceptor groups often show enhanced NLO responses. niscpr.res.in In this compound, the imidazole ring can act as an electron donor and the bromophenyl ring as a π-acceptor system. The intramolecular charge transfer (ICT) between these moieties, facilitated by the benzyl bridge, is a key requirement for NLO activity. Studies on similar compounds like (Z)-3-(3-bromophenyl)-1-(1H-imidazol-1-yl)prop-2-en-1-one have shown that they can be good candidates for NLO materials, with calculated first hyperpolarizability values many times greater than that of urea, a standard reference material. researchgate.net The third-order susceptibility (χ³) is another important parameter, and values in the order of 10⁻⁶ esu have been reported for related imidazole-based chalcones. nih.gov

Illustrative Data Table 4: Predicted NLO Properties for this compound (Based on Analogous Compounds) This table provides representative values for dipole moment and hyperpolarizability from studies on NLO-active imidazole derivatives. researchgate.netnih.gov

| Property | Symbol | Predicted Value |

| Dipole Moment | µ | 3 - 6 Debye |

| First Hyperpolarizability | β₀ | 1.0 - 5.0 x 10-30 esu |

| Third-Order Susceptibility | χ(3) | ~ 2.0 x 10-6 esu |

Mechanistic Elucidation through Computational Reaction Path Studies

Computational studies can be employed to map out the energy profile of a chemical reaction, identifying transition states and intermediates to elucidate the reaction mechanism. acs.org For a molecule like this compound, this could involve studying its synthesis, for example, the alkylation of imidazole with 3-bromobenzyl bromide, or its subsequent reactions.

Computational studies on the regioselective synthesis of other complex imidazoles have shown how the reaction path can be explored in silico to understand why a particular isomer is formed. acs.org Such studies on this compound could clarify the energetics of its formation and predict its reactivity in further chemical transformations, such as nucleophilic substitution at the bromine atom. However, specific computational reaction path studies for this molecule are not prominently available in the reviewed literature.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound methodology for elucidating the nature of chemical bonds and intermolecular interactions based on the topology of the electron density, a quantum observable. nih.govmdpi.com This theory partitions a molecule into atomic basins, allowing for the quantitative characterization of atomic and bond properties. mdpi.com The analysis focuses on critical points in the electron density (ρ), where the gradient of the electron density is zero. eurjchem.com Of particular importance are the bond critical points (BCPs), which signify the presence of a chemical bond between two atoms. eurjchem.com

The characterization of these BCPs provides a detailed picture of the bonding. Key topological parameters at the BCP include the electron density (ρ), the Laplacian of the electron density (∇²ρ), and various energy densities. google.co.in The value of ρ at the BCP correlates with the strength of the bond. nih.gov The sign of the Laplacian of the electron density (∇²ρ) distinguishes between different types of interactions. researchgate.net A negative ∇²ρ indicates a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. researchgate.net Conversely, a positive ∇²ρ signifies a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. researchgate.net

Further insight is gained from the local energy densities at the BCP: the kinetic energy density (G(r)) and the potential energy density (V(r)). google.co.in The total energy density (H(r) = G(r) + V(r)) is particularly informative. For covalent interactions, H(r) is negative, indicating a stabilization resulting from the accumulation of electron density. For non-covalent interactions, H(r) is typically positive or close to zero. The ratio |V(r)|/G(r) can also be used to classify the nature of the interaction, with values greater than 2 indicating covalent character, values between 1 and 2 suggesting partial covalent character, and values less than 1 pointing to non-covalent interactions.

For instance, computational studies on imidazole derivatives reveal the nature of various non-covalent interactions. mdpi.com The topological parameters for these interactions allow for a quantitative assessment of their strength and nature.

Below is a table of representative QTAIM parameters for typical non-covalent interactions that would be expected in the crystal structure of this compound, based on data from analogous systems. These interactions play a significant role in the supramolecular assembly of the molecules in the solid state.

Reactivity and Reaction Pathways of 1 3 Bromobenzyl 1h Imidazole Derivatives

Electrophilic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The general reactivity trend for electrophilic substitution on the imidazole ring favors the C5 position, followed by the C4 position. nih.gov This preference is due to the ability of the nitrogen atoms to stabilize the cationic intermediate (arenium ion) formed during the reaction. uobabylon.edu.iq

Attack at the C5 or C4 position results in a more stable intermediate where the positive charge can be delocalized over both nitrogen atoms. In contrast, electrophilic attack at the C2 position leads to a less stable intermediate. uobabylon.edu.iq Consequently, reactions such as nitration (using nitric acid and sulfuric acid) and halogenation typically occur at the C4 and C5 positions. uobabylon.edu.iq If the C4 and C5 positions are already substituted, electrophilic attack can be directed to the C2 position. uobabylon.edu.iq For 1-(3-Bromobenzyl)-1H-imidazole, the benzyl (B1604629) substituent at the N1 position does not fundamentally alter this reactivity pattern, and electrophilic substitution would be expected to proceed primarily at the C5 and C4 positions of the imidazole ring.

Functionalization of the Bromobenzyl Moiety

The bromine atom on the benzyl group serves as a versatile handle for introducing a wide range of functional groups through transition metal-catalyzed cross-coupling reactions or, under specific conditions, nucleophilic substitution.

The carbon-bromine bond in the 3-bromobenzyl group is readily activated by palladium catalysts, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures. sigmaaldrich.comdoi.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comyoutube.com It is a highly versatile method for forming biaryl compounds. The reaction of this compound with an arylboronic acid would yield a derivative where the bromine atom is replaced by the aryl group. rsc.orgnih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgbeilstein-journals.orglibretexts.org This reaction provides a direct method for the vinylation of the benzyl ring. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org It requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org This method is instrumental for introducing alkynyl functionalities onto the aromatic ring. ucsb.edu

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Aryl-substituted benzyl |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | Alkene-substituted benzyl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI (co-catalyst) | Et₃N, Piperidine | Alkyne-substituted benzyl |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org However, this reaction generally requires the aromatic ring to be electron-deficient. The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. youtube.com

The this compound molecule lacks such activating groups on its brominated phenyl ring. The imidazole-methyl substituent is not a strong electron-withdrawing group. Therefore, the bromine atom on the benzyl moiety is not susceptible to displacement via a standard SNAr mechanism under typical conditions.

Carbon-Hydrogen Bond Functionalization Strategies

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds, avoiding the need for pre-functionalized substrates. researchgate.net For N-substituted imidazoles, palladium-catalyzed C-H arylation allows for the selective introduction of aryl groups at specific positions on the imidazole ring. nih.govacs.org

Research has established catalytic systems that can selectively target the C-H bonds at the C2, C4, and C5 positions of the imidazole core. nih.govacs.org

C5-Arylation: The C5 position is often the most reactive towards electrophilic attack and can be selectively arylated using palladium catalysts. nih.govacs.org A variety of aryl bromides and even less reactive aryl chlorides can serve as coupling partners under optimized conditions. acs.orgsci-hub.se

C2-Arylation: The C-H bond at the C2 position is the most acidic on the imidazole ring. nih.gov This acidity can be exploited to achieve selective C2-arylation, often under conditions that differ from those used for C5-arylation. The use of copper(I) salts as co-catalysts can promote reactivity at the C2 position. rsc.orgbeilstein-journals.org Nickel-based catalyst systems have also been developed for the selective C2-arylation of imidazoles with chloroarenes and phenol (B47542) derivatives. nih.govrsc.org

C4-Arylation: The C4 position of N-substituted imidazoles exhibits very low reactivity in palladium-catalyzed C-H arylation, making direct functionalization at this site challenging. nih.govacs.org Strategies to overcome this involve multi-step sequences, such as transposing a protecting group from the N1 to the N3 nitrogen, which alters the electronic properties of the ring and makes the C4 position accessible for arylation. nih.govacs.org

| Position | Catalyst System | Key Features | Reference |

|---|---|---|---|

| C5 | Pd(OAc)₂ with phosphine (B1218219) ligands (e.g., AsPh₃) | Generally the most reactive position; proceeds via an electrophilic pathway. | acs.orgsci-hub.se |

| C2 | Pd(OAc)₂ / CuI or Ni(OTf)₂ / dcype | Targets the most acidic C-H bond; mechanism can involve metal-proton exchange. | rsc.orgnih.gov |

| C4 | Multi-step process involving protecting group migration | Low intrinsic reactivity; requires strategic manipulation of the substrate. | nih.govacs.org |

The observed regioselectivity in C-H arylation reactions of imidazoles is governed by the interplay of electronic properties and the reaction mechanism. nih.gov

C5-Arylation Mechanism: The preferential arylation at the C5 position is typically explained by an electrophilic pathway, such as a concerted metalation-deprotonation (CMD) or an electrophilic metalation-deprotonation (EMD) mechanism. nih.govrsc.org In these pathways, the palladium catalyst acts as an electrophile that attacks the electron-rich C5 position of the imidazole ring. The CMD mechanism is a concerted, one-step process where a ligand on the metal center assists in the deprotonation. nih.gov

C2-Arylation Mechanism: The selectivity for the C2 position is attributed to its higher acidity. Reactions targeting this site are thought to proceed via a mechanism involving deprotonation or a proton-metal exchange. The presence of a copper(I) co-catalyst is believed to facilitate this process by coordinating to a nitrogen atom, which lowers the pKa of the adjacent C2-H bond, thereby promoting its activation. rsc.orgbeilstein-journals.orgnih.gov

The distinct electronic nature of the C-H bonds within the imidazole ring—C5 being the most nucleophilic and C2 being the most acidic—allows for the development of complementary catalytic methods to achieve selective functionalization at each site. nih.govnih.gov

Ring-Opening and Rearrangement Reactions

While specific studies on the ring-opening and rearrangement reactions of this compound are not extensively documented in the current scientific literature, the reactivity of the imidazole core and related N-benzyl heterocyclic systems allows for informed predictions of potential reaction pathways.

One potential, albeit likely unfavored, reaction pathway could involve the cleavage of the imidazole ring under forcing conditions. For instance, the benzylation of the related benzimidazole (B57391) system has been observed to yield a ring-opened product, 2-benzylamino-N-benzyl-N-ethoxycarbonylphenylcarbonylaniline, upon 1,3-dibenzylation. This suggests that under conditions promoting further alkylation at the N3 position of the this compound, the resulting imidazolium (B1220033) salt could become susceptible to nucleophilic attack and subsequent ring cleavage. However, such reactions are not typical for simple N-alkylimidazoles under standard conditions.

Rearrangement reactions involving the imidazole ring of this compound are also theoretically possible, though not directly reported. The imidazole nucleus can theoretically undergo sigmatropic rearrangements, which involve the migration of a substituent. For instance, theoretical studies on the imidazole ring itself have explored nih.gov-sigmatropic shifts of hydrogen and halogen atoms. These computational studies indicate that while such migrations are possible, they often have high activation energy barriers. In the case of this compound, a rearrangement could hypothetically involve the migration of the 3-bromobenzyl group from the N1 position to another atom in the ring, or a rearrangement of the bromine atom on the phenyl ring, although the latter is less likely to involve the imidazole moiety directly. It is important to emphasize that these pathways are speculative and would require specific energetic conditions to be viable.

pH-Dependent Reactivity and Tautomeric Equilibria

The reactivity and chemical behavior of this compound are significantly influenced by pH. This is a characteristic feature of imidazole-containing compounds.

Tautomeric Equilibria

For the parent imidazole molecule, annular tautomerism is a key feature, where a proton can reside on either of the two nitrogen atoms (N1 or N3). However, in this compound, the substitution of the hydrogen atom at the N1 position with a 3-bromobenzyl group precludes this type of tautomerism. The benzyl group is covalently bonded to the N1 nitrogen, preventing the proton migration necessary for the formation of a different tautomer. Therefore, this compound exists as a single tautomer.

pH-Dependent Reactivity

The significant pH-dependent reactivity of this compound stems from the basicity of the sp2-hybridized nitrogen atom at the N3 position. This nitrogen has a lone pair of electrons that can accept a proton from an acidic medium. This protonation-deprotonation equilibrium is the primary determinant of its pH-dependent properties.

In acidic solutions, the N3 atom is protonated to form the corresponding imidazolium cation. In neutral or basic solutions, the compound exists predominantly in its neutral form. This equilibrium between the neutral and protonated forms can dramatically alter the molecule's solubility, electronic properties, and its ability to interact with other molecules, such as in biological systems or in coordination chemistry.

The tendency of the N3 nitrogen to accept a proton is quantified by its pKa value, which is the pH at which the concentrations of the protonated and neutral forms are equal. While the specific pKa of this compound has not been reported, the pKa of the closely related compound, 1-benzyl-1H-imidazole, is approximately 6.7. nih.gov This value suggests that this compound is a weak base. The presence of the electron-withdrawing bromine atom on the benzyl ring is expected to slightly decrease the basicity of the imidazole ring (resulting in a slightly lower pKa) compared to 1-benzyl-1H-imidazole, due to inductive effects.

The pH-dependent equilibrium can be represented as follows:

This equilibrium is crucial for understanding the behavior of this compound in various chemical and biological environments. For example, its ability to act as a ligand to metal ions or as a hydrogen bond acceptor is modulated by the ambient pH.

The table below illustrates the theoretical percentage of the protonated form of a compound with a pKa of 6.7 at different pH values.

| pH | Percentage of Protonated Form (%) |

|---|---|

| 4.7 | 99.0 |

| 5.7 | 90.9 |

| 6.7 | 50.0 |

| 7.7 | 9.1 |

| 8.7 | 1.0 |

Applications in Advanced Chemical Synthesis and Material Science

Precursors for N-Heterocyclic Carbene (NHC) Ligands

1-(3-Bromobenzyl)-1H-imidazole serves as a valuable precursor for the synthesis of N-heterocyclic carbene (NHC) ligands. NHCs are a class of organic compounds that, while being isolable, are most often used as ligands in organometallic chemistry. They are known for their strong σ-donating properties and their ability to form stable complexes with a wide range of transition metals.

The synthesis of NHC ligands from this compound typically involves the quaternization of the imidazole (B134444) ring, followed by deprotonation to generate the free carbene. This carbene can then be coordinated to a metal center. The presence of the 3-bromobenzyl group allows for further functionalization, enabling the tuning of the steric and electronic properties of the resulting NHC ligand. This tunability is crucial for optimizing the performance of the metal complex in catalytic applications. For example, NHC-metal complexes derived from this precursor have shown promise in various catalytic reactions, including cross-coupling reactions and metathesis. york.ac.ukrsc.org

Building Blocks for Coordination Compounds and Metal-Organic Frameworks (MOFs)

The imidazole moiety of this compound makes it an excellent building block for the construction of coordination compounds and metal-organic frameworks (MOFs). tandfonline.comacs.orgresearchgate.net MOFs are a class of porous materials consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. These materials have garnered significant attention due to their high porosity, large surface area, and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. tandfonline.commdpi.comresearchgate.netrigaku.comcam.ac.uk

The nitrogen atoms of the imidazole ring can coordinate to metal centers, while the bromobenzyl group can be further modified to introduce additional functionalities or to link to other organic linkers, thereby controlling the dimensionality and topology of the resulting framework. tandfonline.comacs.org The choice of metal ion and the reaction conditions can lead to the formation of a diverse range of coordination polymers with varying architectures and properties. tandfonline.com For instance, the solvothermal synthesis of frameworks with 2-(o-chlorophenyl)-1H-imidazole-4,5-dicarboxylic acid and various metal ions resulted in 2-D and 3-D structures. tandfonline.com

Design of Functional Molecules as Chemical Scaffolds

The unique structural features of this compound make it an ideal scaffold for the design of functional molecules with specific properties. ontosight.ai The imidazole ring is a common motif in many biologically active compounds, and the bromobenzyl group provides a handle for introducing a wide range of substituents. cbijournal.comvulcanchem.com This allows for the systematic modification of the molecule's shape, size, and electronic properties, which is a key strategy in drug discovery and development. ontosight.ai

For example, derivatives of this compound have been investigated for their potential as enzyme inhibitors. google.com The ability to readily modify the scaffold allows for the optimization of binding affinity and selectivity towards a particular biological target. Furthermore, the bromine atom can participate in halogen bonding, an interaction that is increasingly being recognized for its importance in molecular recognition and self-assembly.

Development of Imidazolium-Based Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have emerged as environmentally friendly alternatives to volatile organic solvents in a variety of chemical processes. researchgate.netmdpi.com Imidazolium-based ILs are among the most widely studied due to their high thermal stability, tunable viscosity, and miscibility with a wide range of solvents. researchgate.netnih.govsapub.org

This compound can be readily converted into imidazolium-based ionic liquids through quaternization of the imidazole ring with an alkyl halide. nih.govrsc.org The properties of the resulting ionic liquid, such as its melting point, viscosity, and polarity, can be tailored by varying the nature of the alkyl substituent and the counter-anion. mdpi.comrsc.org These customized ionic liquids have found applications as solvents in organic synthesis, as electrolytes in electrochemical devices, and as catalysts in various chemical transformations. researchgate.netmdpi.com

Supramolecular Assembly and Host-Guest Chemistry

The ability of this compound and its derivatives to participate in non-covalent interactions makes them attractive components for supramolecular assembly and host-guest chemistry. These fields focus on the design and synthesis of large, well-defined molecular structures held together by reversible, non-covalent interactions.

Intermolecular Hydrogen Bonding and Pi-Stacking Interactions

The imidazole ring of this compound can act as both a hydrogen bond donor and acceptor, allowing for the formation of intricate hydrogen-bonding networks. nih.govresearchgate.net Furthermore, the aromatic imidazole and benzyl (B1604629) rings can participate in π-stacking interactions, which are attractive, non-covalent interactions between aromatic rings. acs.org These interactions play a crucial role in directing the self-assembly of molecules in the solid state, leading to the formation of well-ordered crystalline structures. acs.orgiucr.org The interplay of hydrogen bonding and π-stacking can be used to control the packing of molecules in crystals, which in turn influences their physical properties, such as melting point and solubility.

Molecular Recognition Phenomena

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The well-defined three-dimensional structure of this compound and its derivatives, combined with their ability to engage in a variety of intermolecular interactions, makes them suitable candidates for molecular recognition studies. mdpi.com For example, they can be incorporated into larger host molecules, such as calixarenes or cyclodextrins, to create receptors that can selectively bind to specific guest molecules. The binding event can be monitored by a variety of techniques, such as NMR spectroscopy or fluorescence, allowing for the quantification of the binding affinity and selectivity.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(3-Bromobenzyl)-1H-imidazole?

The synthesis typically involves nucleophilic substitution or coupling reactions. A general procedure includes reacting 3-bromobenzyl halides (e.g., bromide or chloride) with imidazole under basic conditions. For example:

- Copper(I)-catalyzed coupling : Combine 3-bromobenzyl bromide (1 eq.), imidazole (1.2 eq.), K₂CO₃ (1.2 eq.), and CuI (0.1 eq.) in DMF under argon. Heat at 120°C for 24 h, followed by column chromatography for purification .

- Palladium-mediated cross-coupling : For functionalized derivatives, Pd(Ph₃)₄ can catalyze Suzuki-Miyaura couplings to introduce aryl groups .

- Alternative routes : Use 3-bromobenzyl alcohols activated via Mitsunobu conditions with imidazole .

Q. Key considerations :

- Base selection (K₂CO₃ vs. Et₃N) impacts reaction efficiency.

- Solvent polarity (DMF vs. DMSO) affects yield and purity.

Q. How is X-ray crystallography utilized to resolve the molecular structure of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation:

Crystallization : Grow crystals via slow evaporation in solvents like ethyl acetate/hexane.

Data collection : Use a diffractometer (e.g., Bruker D8 VENTURE) at 298 K.

Refinement : Apply SHELXL for structure solution and refinement, achieving R-factors < 0.07 .

Key parameters : Analyze bond angles (e.g., C-Br bond length ~1.89 Å) and torsion angles between the imidazole ring and bromobenzyl group .

Example : The crystal structure of 3-(2-bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide (CCDC 849182) confirmed regioselective substitution patterns .

Advanced Research Questions

Q. How can Comparative Molecular Similarity Indices Analysis (CoMSIA) guide the design of this compound analogs with enhanced bioactivity?

Methodology :

Dataset preparation : Curate ED₅₀ or IC₅₀ values for analogs (e.g., 44 derivatives) and split into training/test sets (4:1 ratio) .

Descriptor generation : Compute steric, electrostatic, and hydrophobic fields using aligned 3D structures.

Model validation : Assess predictive power via cross-validated q² (>0.5) and external R² (>0.6) .

Design insights :

- Electron-withdrawing groups (e.g., -Br) at the benzyl para-position enhance anticonvulsant activity .

- Imidazole N-alkylation improves metabolic stability .

Application : Optimize substituents for target selectivity (e.g., HO-1 inhibition in cancer cells ).

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Case study : Discrepancies in NMR chemical shifts may arise from:

- Tautomerism : Imidazole protons (δ 7.2–7.8 ppm) exhibit splitting due to rapid exchange. Use low-temperature NMR to stabilize tautomers .

- Regioisomeric ambiguity : Compare experimental ¹³C NMR with DFT-calculated shifts (B3LYP/6-31G*) .

- Crystallographic validation : Cross-reference NMR assignments with SCXRD-derived bond lengths and angles .

Example : For 1-(3,4-dimethoxybenzenesulfonyl)-1H-imidazole, IR and HRMS data resolved sulfonyl vs. benzyl substitution ambiguities .

Q. What strategies are effective in molecular docking studies to evaluate the binding affinity of this compound to therapeutic targets?

Protocol :

Target selection : Prioritize enzymes like EGFR or HO-1 based on structural homology .

Ligand preparation : Optimize protonation states (e.g., imidazole N-H at physiological pH) using MarvinSketch.

Docking software : Use AutoDock Vina or GOLD with flexible residues in the active site.

Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values .

MD simulations : Run 100 ns trajectories to assess binding stability (RMSD < 2.0 Å) .

Example : 2-phenyl-1H-benzo[d]imidazole derivatives showed strong EGFR binding (Ki = 12 nM) via π-π stacking with Tyr-869 .

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound derivatives?

Experimental design :

Catalyst screening : Compare CuI (60% yield) vs. Pd(OAc)₂ (75% yield) in cross-couplings .

Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of imidazole.

Temperature : Reactions at 140°C reduce byproducts (e.g., dimerization) compared to 120°C .

Additives : KI (10 mol%) mitigates halide exchange in bromobenzyl precursors .

Q. Data-driven approach :

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| CuI, DMF, 120°C | 65 | 95 | |

| Pd(Ph₃)₄, toluene, 80°C | 72 | 98 |

Q. What analytical techniques are critical for characterizing the purity and stability of this compound under varying storage conditions?

Protocol :

HPLC-MS : Use a C18 column (ACN/H₂O gradient) to detect degradation products (e.g., dehalogenation).

Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) .

Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor via ¹H NMR .

Elemental analysis : Validate C, H, N content (±0.3% of theoretical) .

Example : this compound showed <5% degradation after 30 days at 25°C in amber vials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.